4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine
Description
4-(4-Bromophenyl)-2,6-dipyridin-4-ylpyridine (CAS: 150239-89-7) is a brominated terpyridine derivative characterized by a central pyridine ring substituted at the 2- and 6-positions with pyridin-4-yl groups and at the 4-position with a 4-bromophenyl moiety. Its molecular formula is C₂₂H₁₅BrN₃, with a molecular weight of 409.28 g/mol . The compound is a white crystalline solid, primarily utilized as a precursor in synthesizing electroluminescent materials for organic light-emitting diodes (OLEDs) and supramolecular architectures . Its structure has been confirmed via single-crystal X-ray diffraction, revealing a planar geometry that facilitates π-π stacking in materials science applications .
Properties
Molecular Formula |
C21H14BrN3 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C21H14BrN3/c22-19-3-1-15(2-4-19)18-13-20(16-5-9-23-10-6-16)25-21(14-18)17-7-11-24-12-8-17/h1-14H |
InChI Key |
XOPURPJMNMAYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K3PO4, in a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Coordination Reactions with Transition Metals
The nitrogen atoms in pyridine rings act as Lewis bases, enabling coordination to metal centers. This forms stable complexes used in catalysis and materials science.
Example Reaction:
Conditions:
-
Solvents: Ethanol or acetonitrile
-
Temperature: 60–80°C
-
Catalyst: None required
Key Findings:
-
Forms octahedral complexes with Fe(II), Ru(II), and Ir(III) (PubChem CID 10762837).
-
Coordination enhances photoluminescence quantum yield in electroluminescent applications .
Nucleophilic Aromatic Substitution (SN_NNAr)
The bromine atom at the 4-position undergoes substitution with nucleophiles due to the electron-withdrawing effect of adjacent pyridine rings.
Example Reaction:
Conditions:
-
Reagents: Ammonia, amines, or thiols
-
Solvents: DMF or DMSO
-
Temperature: 100–120°C
Key Findings:
-
Substitution occurs regioselectively at the bromine site with >80% yield .
-
Electron-deficient pyridine rings activate the bromophenyl group toward nucleophilic attack .
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-coupling reactions to form biaryl systems.
Suzuki-Miyaura Coupling Example:
Conditions:
-
Catalyst: Pd(PPh) (5 mol%)
-
Base: KCO
-
Solvent: THF/HO
-
Temperature: 80°C
Key Findings:
Oxidation and Reduction
Pyridine rings undergo redox reactions under controlled conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO, HO, 100°C | Pyridine N-oxide derivatives |
| Reduction | H (1 atm), Pd/C, EtOH | Partially saturated pyridine rings |
Key Findings:
-
Oxidation introduces N-oxide groups, altering electronic properties for sensor applications.
-
Reduction under hydrogenation conditions is sluggish due to aromatic stability .
Comparative Reactivity with Analogues
Substituents significantly influence reactivity:
| Compound | Substituent | Reactivity Trend |
|---|---|---|
| 4-(4-Bromophenyl)-2,6-dipyridin-4-ylpyridine | Br | High SAr activity |
| 4-(4-Fluorophenyl)-2,6-dipyridin-2-ylpyridine | F | Lower electrophilicity; prefers coupling |
| 4-(4-Methylphenyl)-2,6-dipyridin-2-ylpyridine | CH | Steric hindrance reduces substitution yields |
Scientific Research Applications
Coordination Chemistry
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine is primarily used as a ligand in the formation of metal complexes. These complexes are crucial for various catalytic processes and materials science applications. The compound's ability to coordinate with transition metals allows for the creation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and sensing technologies.
Table 1: Coordination Complexes Involving this compound
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | MOF | Catalysis |
| Zn(II) | Coordination Polymer | Gas Storage |
| Co(II) | Catalyst | Organic Reactions |
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities. It has been studied for its anticancer properties and ability to act as a photosensitizer in photodynamic therapy. The compound generates reactive oxygen species upon light exposure, which can induce apoptosis in cancer cells.
Case Study: Anticancer Activity
In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the generation of oxidative stress leading to cell death.
Material Science
The compound is also utilized in the development of electroluminescent materials. Its unique structure allows it to participate in charge transfer processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| OLEDs | Used as a component for light emission |
| Supramolecular Chemistry | Forms complex structures with other molecules |
| Sensors | Detects specific ions or molecules through fluorescence |
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the pyridine rings can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The compound shares structural homology with several pyridine- and pyrimidine-based derivatives (Table 1). Key analogs include:
| Compound Name / CAS | Similarity Score | Key Structural Differences |
|---|---|---|
| 4-(4-Bromophenyl)-2,6-diphenylpyridine | 0.93 | Pyridine core; phenyl substituents |
| 4-(4-Bromophenyl)-2,6-diphenylpyrimidine (58536-46-2) | 0.95 | Pyrimidine core instead of pyridine |
| 4′-(4-Bromophenyl)-2,2′:6′,2′′-terpyridine | 0.91 | Additional pyridine ring at 2-position |
Table 1. Structural analogs and similarity scores based on PubChem data .
The pyrimidine analog (58536-46-2) exhibits reduced planarity due to the pyrimidine ring’s electronic structure, impacting its optoelectronic properties . Terpyridine derivatives (e.g., CAS 27012-25-5) feature extended conjugation, enhancing their ligand properties in coordination chemistry .
Physical and Chemical Properties
- Melting Point : The title compound’s melting point (~166°C) is lower than chloro- or nitro-substituted pyridines (e.g., 268–287°C for chloro derivatives), attributed to weaker intermolecular forces from bromine’s polarizability .
- Solubility : Bromophenyl groups enhance lipophilicity compared to hydroxyl- or methoxy-substituted analogs, affecting solubility in polar solvents .
Biological Activity
The compound 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine is a member of the pyridine family and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of Pyridine Rings : Starting materials are often pyridine derivatives, which undergo various chemical transformations to form the desired dipyridine structure.
- Bromination : The introduction of the bromophenyl group is achieved through electrophilic aromatic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Example Reaction Scheme
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Bromination | Pyridine + Br₂ | 4-Bromopyridine |
| 2 | Coupling | 4-Bromopyridine + Pyridine derivatives | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Case Study Findings
In a study assessing its effects on MCF-7 cells, the compound demonstrated a significant reduction in cell viability with an IC50 value of approximately . The mechanism was attributed to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
| Microorganism | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| E. coli | 15 | Moderate |
| S. aureus | 18 | Moderate |
| P. aeruginosa | 10 | Mild |
| S. typhi | 12 | Mild |
These results indicate that while the compound exhibits some antimicrobial activity, it is generally more effective against Gram-positive bacteria compared to Gram-negative strains .
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide intermediates. For example, bromophenyl groups are coupled with pyridyl boronic acids under reflux in a mixture of toluene/ethanol (3:1) with Na₂CO₃ as a base . Post-synthesis, purity is validated using HPLC (>99% purity) and structural confirmation via single-crystal X-ray diffraction (XRD) (e.g., monoclinic crystal system with space group P2₁/c) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.2–8.5 ppm and pyridyl protons as doublets (e.g., δ 8.7 ppm) .
- FT-IR : Peaks at ~1600 cm⁻¹ (C=C stretching) and ~680 cm⁻¹ (C-Br vibration) confirm functional groups .
- XRD : Resolves bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles between pyridine and bromophenyl rings (~15°) .
Q. What safety precautions are essential during handling?
- Methodological Answer : Follow GHS hazard codes H315 (skin irritation) and H319 (eye damage) . Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of fine powders; store in amber vials under inert gas (N₂/Ar) at 2–8°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 67% vs. 81%)?
- Methodological Answer : Yield discrepancies often arise from catalyst loading (e.g., 0.5–2 mol% Pd), reaction time (12–48 hours), or substituent steric effects . For optimization:
- Conduct Design of Experiments (DoE) to test variables (temperature, solvent ratio).
- Use Hammett plots to correlate electronic effects of substituents (e.g., electron-withdrawing Br) with reaction rates .
- Compare with analogous syntheses (e.g., 4-(4-chlorophenyl) derivatives) to identify halogen-specific trends .
Q. What strategies enhance the compound’s utility in electroluminescent materials?
- Methodological Answer : The bromophenyl-pyridine core acts as a π-conjugated scaffold for OLEDs. To improve performance:
- Functionalize the pyridine rings with electron-transport groups (e.g., cyano, carbazole) via post-synthetic modifications.
- Analyze charge-transfer properties using DFT calculations (e.g., HOMO-LUMO gaps ~3.2 eV) .
- Validate electroluminescence via UV-Vis (λₐᵦₛ ~380 nm) and PL spectroscopy (λₑₘ ~450 nm) .
Q. How does crystallographic data inform supramolecular assembly?
- Methodological Answer : XRD reveals intermolecular interactions (e.g., C-H∙∙∙π, π∙∙∙π stacking at 3.5 Å) that drive self-assembly. For example, the bromine atom participates in halogen bonding (Br∙∙∙N distance = 3.3 Å), enabling coordination polymers. Use Mercury Software to map packing motifs and predict porosity for MOF applications .
Critical Analysis of Contradictions
- Synthetic Efficiency : Lower yields (67%) in vs. higher yields (81%) in may stem from suboptimal ligand selection (e.g., PPh₃ vs. XPhos) or incomplete dehalogenation .
- Safety Data : lists H290 (corrosive to metals), but this is not observed in other studies, suggesting context-specific reactivity (e.g., residual acids in synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
